molecular formula C10H9F3N2 B1360193 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- CAS No. 63815-72-5

1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)-

Cat. No. B1360193
CAS RN: 63815-72-5
M. Wt: 214.19 g/mol
InChI Key: QIOYCRVQIQHGRR-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- is a chemical compound with the molecular formula C10H9F3N2 . It is a versatile compound used in diverse scientific research, including drug discovery, material synthesis, and catalysis.


Synthesis Analysis

Benzimidazole derivatives have been synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end as anticancer agents . An efficient Cu(I)-catalyzed cascade intermolecular addition/intramolecular C-N coupling process has been reported for the synthesis of a wide variety of 2-heterobenzimidazoles .


Molecular Structure Analysis

The molecular weight of 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- is 214.19 g/mol . The InChI string is InChI=1S/C10H9F3N2/c1-6-14-8-5-7 (10 (11,12)13)3-4-9 (8)15 (6)2/h3-5H,1-2H3 . The canonical SMILES string is CC1=NC2=C (N1C)C=CC (=C2)C (F) (F)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- include a molecular weight of 214.19 g/mol, an XLogP3-AA of 2.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, a rotatable bond count of 0, an exact mass of 214.07178278 g/mol, a monoisotopic mass of 214.07178278 g/mol, and a topological polar surface area of 17.8 Ų .

Scientific Research Applications

Synthesis and Biological Activity

  • Antiparasitic Activity : 1H-Benzimidazole derivatives have demonstrated significant in vitro and in vivo antiparasitic effects against protozoa like Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, and the nematode Trichinella spiralis (Hernández‐Luis et al., 2010).

Chemical Synthesis and Applications

  • Green Synthesis of Novel Compounds : Novel series of benzimidazoles synthesized using green chemistry techniques, highlighting the chemical versatility and potential for creating diverse structures (Nikpassand & Pirdelzendeh, 2016).

  • Anti-inflammatory Properties : Synthesis of benzimidazole derivatives with demonstrated anti-inflammatory effects in vivo, suggesting potential therapeutic applications (Prajapat & Talesara, 2016).

Pharmaceutical Research

  • Anticancer Activity : Derivatives of 1H-Benzimidazole showing significant in vitro anticancer activity, indicating potential in cancer treatment (Rasal, Sonawane & Jagtap, 2020).

  • Antimicrobial and Antioxidant Activities : Benzimidazole derivatives exhibiting promising antimicrobial and antioxidant properties, enhancing the scope for pharmaceutical applications (Sindhe et al., 2016).

  • DNA Interaction and Medicinal Applications : Studies on benzimidazole derivatives interacting with DNA, emphasizing their importance in medicinal chemistry due to various biological activities (Bhattacharya & Chaudhuri, 2008).

Further Pharmaceutical Development

  • Anxiolytic and Analgesic Properties : Benzimidazole derivatives showing potential as anxiolytic and analgesic agents, indicating a role in treating anxiety and pain (Maltsev et al., 2021).

  • DNA Topoisomerase Inhibitors : Some 1H-Benzimidazole derivatives are effective inhibitors of mammalian DNA topoisomerase, a target in cancer therapy (Alpan, Gunes & Topçu, 2007).

properties

IUPAC Name

1,2-dimethyl-5-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c1-6-14-8-5-7(10(11,12)13)3-4-9(8)15(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOYCRVQIQHGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069992
Record name 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)-
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Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)-

CAS RN

63815-72-5
Record name 1,2-Dimethyl-5-(trifluoromethyl)-1H-benzimidazole
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Record name 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)-
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Record name 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)-
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Record name 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)-
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Record name 1,2-dimethyl-5-(trifluoromethyl)-1H-benzimidazole
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